Methyl 3-(3-oxocyclobutyl)benzoate

Description

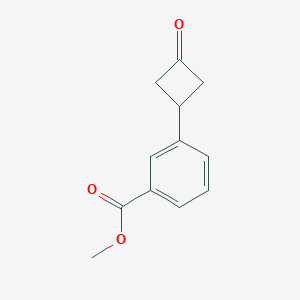

Methyl 3-(3-oxocyclobutyl)benzoate is a substituted benzoate ester featuring a 3-oxocyclobutyl group attached to the meta position of the benzene ring. The ester moiety (-COOCH₃) and the ketone-containing cyclobutyl substituent define its chemical reactivity and physical properties.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 3-(3-oxocyclobutyl)benzoate |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-4-2-3-8(5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

CKUGRGSPHHIEQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ()

- Structure : Substituents include a hydroxyl (-OH) at position 3 and a cyclopropylmethoxy group at position 4.

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the non-polar 3-oxocyclobutyl group in the target compound.

Methyl 3-Hydroxy-4-(3-methylbut-2-enyloxy)benzoate ()

- Structure : Features a hydroxyl group at position 3 and a prenyloxy (alkenyloxy) group at position 4.

- Key Differences :

Methyl 3-(4-Chloro-3-oxobutyl)benzoate ()

- Structure : Contains a linear 4-chloro-3-oxobutyl chain instead of a cyclic 3-oxocyclobutyl group.

- Key Differences: The chlorine atom increases electronegativity, making the compound more reactive toward nucleophilic substitution (e.g., SN2 reactions at the chloro position).

Nitration Behavior ()

- Methyl Benzoate : Nitration occurs meta to the ester group due to its electron-withdrawing nature.

- Methyl 3-(3-oxocyclobutyl)benzoate : The 3-oxocyclobutyl group, also electron-withdrawing, may further deactivate the ring, directing nitration to specific positions. However, the strained cyclobutane ring could destabilize intermediates, reducing yields compared to simpler benzoates .

Ester Hydrolysis

- Methyl Benzoate : Undergoes hydrolysis under acidic or basic conditions to form benzoic acid.

- This compound : The electron-withdrawing cyclobutyl ketone may accelerate hydrolysis by polarizing the ester carbonyl, though steric hindrance from the cyclobutane ring could offset this effect .

Physical Properties and Toxicity

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₃ | 204.22 | Ester, Cyclobutyl ketone | Low polarity, lipid-soluble |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | Ester | Moderate polarity |

| Methyl 3-oxobutanoate | C₅H₈O₃ | 116.12 | β-Keto ester | High polarity |

- Toxicity : Alkyl benzoates like methyl benzoate exhibit low acute toxicity (e.g., LD50 >2000 mg/kg in rats), but the 3-oxocyclobutyl group’s metabolic fate (e.g., ketone reduction) may introduce unique toxicological profiles requiring further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.